molecular formula C10H11NS B094081 2,4,5-Trimethylphenyl isothiocyanate CAS No. 19241-18-0

2,4,5-Trimethylphenyl isothiocyanate

Cat. No.: B094081
CAS No.: 19241-18-0
M. Wt: 177.27 g/mol
InChI Key: STZONCTUVBZNCF-UHFFFAOYSA-N
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Description

2,4,5-Trimethylphenyl isothiocyanate is an organic compound with the molecular formula C₁₀H₁₁NS. It is a derivative of phenyl isothiocyanate, characterized by the presence of three methyl groups attached to the benzene ring at the 2, 4, and 5 positions. This compound is known for its applications in organic synthesis and its potential biological activities .

Biochemical Analysis

Biochemical Properties

2,4,5-Trimethylphenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . Additionally, this compound can modulate the activity of proteins involved in antioxidant responses, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of detoxifying enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Furthermore, this compound can affect the cell cycle by regulating the expression of cyclins and cyclin-dependent kinases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of cytochrome P450 enzymes, thereby affecting the metabolism of various substrates . Additionally, this compound can activate Nrf2, leading to the upregulation of phase II detoxifying enzymes . These molecular interactions result in changes in gene expression that contribute to its biological effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in its biochemical analysis. In laboratory settings, this compound has been observed to maintain its stability under controlled conditions, but it may degrade over time when exposed to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of detoxifying enzymes and persistent inhibition of certain metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant responses and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily through the mercapturic acid pathway, which involves conjugation with glutathione followed by enzymatic degradation and N-acetylation . This compound can also modulate metabolic flux by affecting the activity of key enzymes involved in detoxification and antioxidant responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells are critical for its biological activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it exerts its effects on cellular function . The precise localization of this compound within cells is essential for its role in modulating biochemical pathways and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trimethylphenyl isothiocyanate can be synthesized through various methods:

Industrial Production Methods

Industrial production of this compound typically employs the method involving isocyanides and elemental sulfur due to its sustainability and lower toxicity compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethylphenyl isothiocyanate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include thiourea derivatives and other substituted isothiocyanates .

Comparison with Similar Compounds

2,4,5-Trimethylphenyl isothiocyanate can be compared with other isothiocyanates such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological molecules .

Properties

IUPAC Name

1-isothiocyanato-2,4,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-7-4-9(3)10(11-6-12)5-8(7)2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZONCTUVBZNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)N=C=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172828
Record name 2,4,5-Trimethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19241-18-0
Record name 2,4,5-Trimethylphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Trimethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19241-18-0
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